molecular formula C9H13FN2 B10844963 6-(3-Fluoropropyl)-4-methylpyridin-2-amine

6-(3-Fluoropropyl)-4-methylpyridin-2-amine

Cat. No.: B10844963
M. Wt: 168.21 g/mol
InChI Key: UWBOFUBWKXYIJF-UHFFFAOYSA-N
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Description

6-(3-Fluoropropyl)-4-methylpyridin-2-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluoropropyl group attached to the pyridine ring, which imparts unique chemical and physical properties. Fluorinated compounds are of significant interest in various fields, including medicinal chemistry, due to their potential biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluoropropyl)-4-methylpyridin-2-amine typically involves the introduction of the fluoropropyl group to the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a fluoropropylating agent under controlled conditions. For example, the reaction of 4-methylpyridin-2-amine with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Automated synthesis techniques, such as those used in the production of radiopharmaceuticals, can be employed to achieve efficient and scalable production. These methods often involve the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoropropyl)-4-methylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The fluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

6-(3-Fluoropropyl)-4-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Fluoropropyl)-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluoropropyl)-4-methylpyridin-2-amine is unique due to its specific fluoropropyl substitution on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

6-(3-fluoropropyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C9H13FN2/c1-7-5-8(3-2-4-10)12-9(11)6-7/h5-6H,2-4H2,1H3,(H2,11,12)

InChI Key

UWBOFUBWKXYIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCCF

Origin of Product

United States

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